

Application Note: Quantification of Itaconic Acid in Biological Matrices using HPLC-MS

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Compound of Interest

Compound Name: *Itaconic acid, zinc salt*

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Introduction

Itaconic acid, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical immunometabolite.[1][2] Produced by immune cells, particularly macrophages, in response to inflammatory stimuli, itaconic acid plays a pivotal role in linking cellular metabolism with immune responses.[3][4][5] Its functions include the inhibition of the enzyme succinate dehydrogenase (SDH) and the activation of the Nrf2 antioxidant pathway, contributing to its anti-inflammatory and antimicrobial properties.[3][4][6] Given its involvement in various inflammatory diseases, there is a growing interest in accurately quantifying itaconic acid in biological samples as a potential biomarker.[2][7]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become the method of choice for the sensitive and selective quantification of itaconic acid in complex biological matrices.[2][7] This application note provides detailed protocols for the detection and quantification of itaconic acid in plasma and cell culture media, summarizes key quantitative data, and presents visual workflows and signaling pathways to aid researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the quantitative performance of HPLC-MS methods for itaconic acid detection as reported in various studies.

Table 1: HPLC-MS Method Performance for Itaconic Acid Quantification

Parameter	Human Plasma	Cell Culture Media
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[7]	0.098 µM
Upper Limit of Quantification (ULOQ)	100 ng/mL[7]	Not Specified
Linearity (r ²)	> 0.999[7]	Not Specified
Accuracy	85–115%[7]	Not Specified
Precision (CV%)	<15%[7]	Not Specified

Table 2: Reported Concentrations of Itaconic Acid in Biological Samples

Sample Type	Condition	Concentration
Healthy Human Serum	Endogenous Levels	1.25–12.5 ng/mL (0.1–1 µM)[7]
Diseased Patient Serum	Elevated Levels	Up to 10x higher than healthy individuals[7]
RAW264.7 Macrophage Media (LPS-stimulated)	6 hours post-stimulation	~9 µM[8]
Bone Marrow-Derived Macrophage (BMDM) Media (LPS-stimulated)	6 hours post-stimulation	~1.5 µM[8]

Experimental Protocols

Sample Preparation: Human Plasma

This protocol is adapted from a validated bioanalytical method for the extraction of itaconic acid from human plasma.[7]

Materials:

- Human plasma samples
- Ostro 96-well Sample Preparation Plate
- Acetonitrile (ACN) with 1% formic acid
- Internal Standard (ISTD): Itaconic acid-d4 (or other suitable isotopically labeled standard)
- 10:90 Methanol:Water solution with 2% formic acid
- 96-well collection plate
- Pipettes and reservoirs
- Vacuum manifold
- Nitrogen evaporator

Procedure:

- Prepare a working ISTD solution in acetonitrile with 1% formic acid.
- Add 200 μ L of human plasma to each well of the Ostro 96-well plate.
- Add 800 μ L of the ISTD-containing acetonitrile/formic acid solution to each well.
- Mix thoroughly by pipetting up and down.
- Apply vacuum to the manifold to collect the eluate in a 2 mL 96-well collection plate.
- Evaporate the samples to dryness under a stream of warm nitrogen (35 °C).
- Reconstitute the dried samples in 50 μ L of 10:90 methanol:water with 2% formic acid.
- The samples are now ready for HPLC-MS analysis.

HPLC-MS Analysis

This method utilizes a reversed-phase C18 column for the chromatographic separation of itaconic acid.^[7]

Instrumentation:

- UPLC System (e.g., ACQUITY UPLC I-Class System)
- Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ-XS)
- ACQUITY UPLC HSS T3 Column (1.8 μ m, 2.1 \times 100 mm)

LC Conditions:

- Column Temperature: 50 °C
- Flow Rate: 0.6 mL/min
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Injection Volume: 5 μ L

Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	99.0	1.0
2.0	99.0	1.0
2.5	50.0	50.0
3.0	50.0	50.0
3.1	99.0	1.0
4.0	99.0	1.0

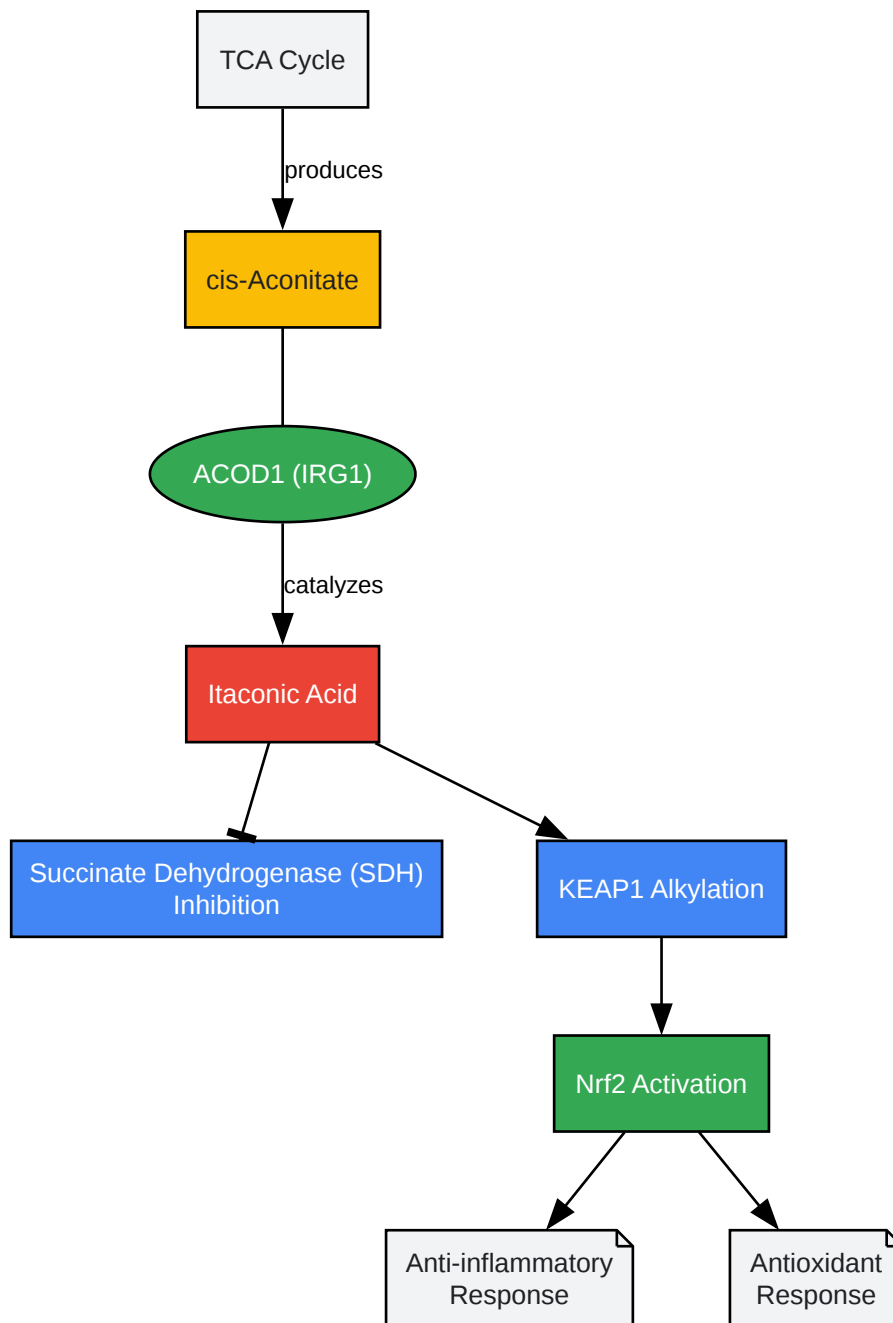
MS Conditions:

- Ionization Mode: Negative Ion Electrospray (ESI-)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Itaconic Acid: Precursor Ion > Product Ion (specific m/z values to be optimized for the instrument used)
 - Itaconic Acid-ISTD: Precursor Ion > Product Ion (specific m/z values to be optimized for the instrument used)

Visualizations

Itaconic Acid Biosynthesis and Signaling Pathway

Itaconic Acid Biosynthesis and Key Signaling Actions

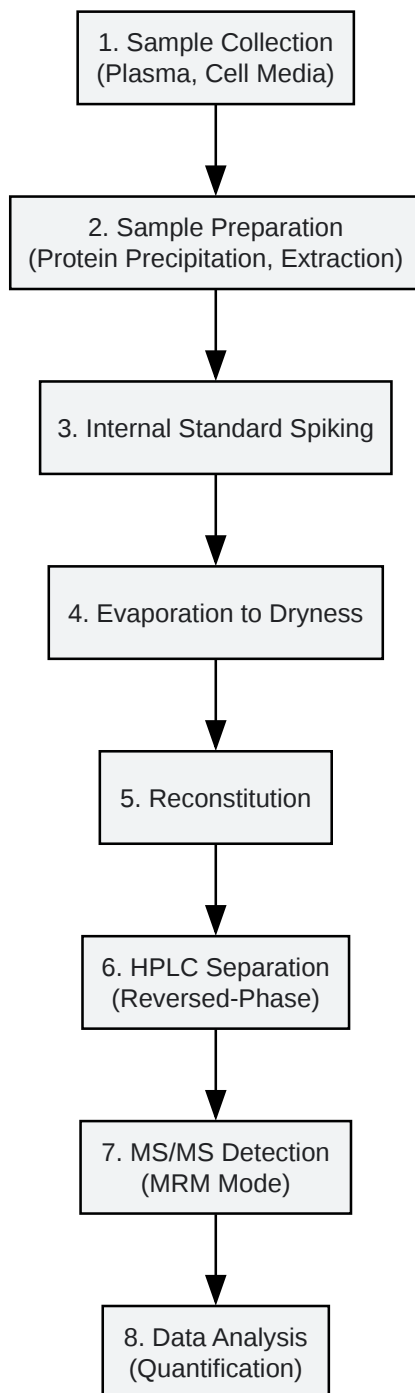


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Caption: Biosynthesis of itaconic acid from the TCA cycle and its major downstream signaling effects.

Experimental Workflow for Itaconic Acid Quantification

Experimental Workflow for Itaconic Acid Quantification by HPLC-MS



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Caption: A generalized workflow for the quantification of itaconic acid from biological samples.

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